ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative synthesized via acetylation of ethyl 2-amino-4-methylthiazole-5-carboxylate using acetic anhydride under reflux conditions (140–150°C for 1 hour). The product is isolated as white crystals with a yield of 74% after recrystallization from ethanol . This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing antimicrobial and cytotoxic agents, such as clubbed 1,3,4-oxadiazole derivatives .
Properties
IUPAC Name |
ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-5-15-9(14)8-6(2)11-10(16-8)12(4)7(3)13/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYPYEYQAFHKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(C)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801194856 | |
| Record name | Ethyl 2-(acetylmethylamino)-4-methyl-5-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801194856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3161-69-1 | |
| Record name | Ethyl 2-(acetylmethylamino)-4-methyl-5-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3161-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(acetylmethylamino)-4-methyl-5-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801194856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-amino-4-methylthiazole with ethyl chloroformate and acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences, biological activities, and synthesis routes of ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate and its analogues:
Key Structural-Activity Relationships (SAR)
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (Cl, F): The presence of chlorobenzyl (as in BAC) or chloro-fluoro-phenyl groups enhances hypoglycemic activity or metabolic stability due to increased lipophilicity and target binding . Hydrophilic Groups (OH): TEI-6720’s 4-hydroxyphenyl substituent facilitates hydrogen bonding with xanthine oxidase, critical for enzyme inhibition . Aromatic Bulk (Diphenylamino): Enhances π-π stacking interactions, as observed in crystallographic studies .
Impact of Acetylation: The acetyl(methyl)amino group in the target compound improves solubility and serves as a protective moiety during further derivatization, enabling efficient synthesis of downstream bioactive molecules .
Alkoxy and Cyano Substituents: Febuxostat impurities (e.g., XV–XVII) with alkoxy or cyano groups exhibit altered pharmacokinetic profiles, emphasizing the need for precise synthetic control .
Biological Activity
Ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant data and research findings.
Overview of the Compound
This compound is characterized by its thiazole ring, which is known for contributing to various pharmacological properties. The compound's molecular formula is with a molecular weight of 242.30 g/mol .
Synthesis
The synthesis of this compound typically involves a reaction between 2-amino-4-methylthiazole and ethyl chloroformate, followed by acetyl chloride under controlled conditions. This method ensures high yield and purity, making it suitable for industrial applications .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains and fungi . The mechanism of action often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antitumor Activity
Thiazole compounds are noted for their potential as anticancer agents. This compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro assays demonstrated that certain derivatives possess IC50 values comparable to established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring significantly enhance antitumor efficacy.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole moiety can modulate enzyme activity and receptor interactions, influencing various biochemical pathways . For example, it may act as an inhibitor of certain kinases involved in cancer progression.
Study on Antimicrobial Efficacy
A study published in MDPI demonstrated that thiazole derivatives exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The study utilized a series of synthesized thiazoles to test their Minimum Inhibitory Concentrations (MICs), revealing promising results for this compound derivatives .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate |
| Doxorubicin | 10 | High |
Antitumor Research
In another study focusing on antitumor activity, derivatives were tested against human glioblastoma U251 cells. The results indicated that certain modifications to the thiazole structure led to enhanced cytotoxicity compared to the parent compound .
Q & A
Q. What are the common synthetic routes for ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step pathways:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.
- Step 2: Introduction of the acetyl(methyl)amino group via nucleophilic substitution or amidation reactions.
- Step 3: Esterification to attach the ethyl carboxylate moiety.
Optimization strategies include:
- Temperature control: Higher temperatures (80–100°C) accelerate cyclization but may require inert atmospheres to prevent side reactions.
- Catalysts: Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in thiazole ring formation .
- Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol or methanol is preferred for esterification .
Q. What analytical methods are most effective for characterizing this compound and its intermediates?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and functional group integrity. For example, the acetyl(methyl)amino group shows distinct singlet peaks at δ 2.1–2.3 ppm (N–CH₃) and δ 1.9–2.0 ppm (acetyl CH₃) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization .
- X-ray Crystallography: Resolves crystal packing and stereochemical details, though challenges arise due to flexibility in the acetyl(methyl)amino group .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence the compound’s biological activity?
Answer: Comparative studies of analogs reveal:
Methodological Insight:
- Structure-Activity Relationship (SAR): Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like tyrosine kinases or microbial enzymes.
- In vitro assays: Validate activity via MTT (cytotoxicity) or broth microdilution (antimicrobial) protocols .
Q. How can researchers resolve contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
Answer: Contradictions often arise from:
- Cell line variability: Prostate cancer (PC3 vs. LNCaP) cells differ in receptor expression levels.
- Assay conditions: Serum-containing media may sequester hydrophobic compounds, artificially reducing potency.
Resolution strategies:
- Standardize protocols: Use serum-free conditions and synchronize cell passage numbers.
- Dose-response validation: Perform triplicate assays with positive controls (e.g., cisplatin for cytotoxicity).
- Meta-analysis: Compare data across analogs (e.g., ethyl 2-chloro-4-phenyl derivatives) to identify trends .
Q. What challenges exist in crystallographic studies of this compound, and how can they be addressed?
Answer:
-
Challenge 1: Flexible acetyl(methyl)amino groups cause disorder in crystal lattices.
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Solution: Co-crystallize with stabilizing agents (e.g., cyclodextrins) or use low-temperature (100 K) data collection .
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Challenge 2: Weak diffraction due to small crystal size.
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Solution: Optimize crystallization via vapor diffusion with PEG 4000 as a precipitant.
Software tools:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
